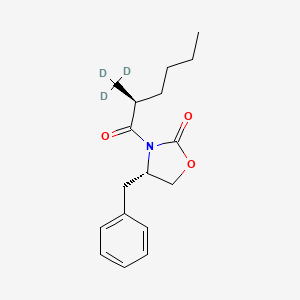
3'-Hydroxy Repaglinide Ethyl Ester(Mixture of Diastereomers)
Übersicht
Beschreibung
“3’-Hydroxy Repaglinide Ethyl Ester(Mixture of Diastereomers)” is a chemical compound. It is a key intermediate in the synthesis of the antidiabetic drug Repaglinide . Repaglinide, developed by Boehringer Ingelheim and Novo Nordisk, is a non-sulfonylurea insulin secretion agent used for the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of “3’-Hydroxy Repaglinide Ethyl Ester(Mixture of Diastereomers)” involves several steps starting from 3-hydroxyphenylacetic acid. The process includes esterification, formylation, oxidation, etherification, and selective hydrolysis . The effect of reaction temperature, time, solvent, and substrate ratios on the yield were studied in detail .Chemical Reactions Analysis
Esters, like “3’-Hydroxy Repaglinide Ethyl Ester(Mixture of Diastereomers)”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .Wissenschaftliche Forschungsanwendungen
Synthesis and Production
Efficient Synthesis Methods : Research has focused on efficient synthesis methods for key intermediates in repaglinide production, a derivative of 3'-Hydroxy Repaglinide Ethyl Ester. A cost-effective synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key acid synthon of repaglinide, was developed from 2-hydroxy-4-methylbenzoic acid in two steps, improving yield and purity (Salman et al., 2002). Another study presented a new synthesis route for the same key intermediate, optimizing conditions for better scale-up operations and reducing environmental issues (Zhang et al., 2016).
Development of New Synthesis Methods : Research also includes developing novel methods for synthesizing repaglinide itself. Zhao We (2014) studied a new method that improved purity and yield, offering advantages like mild reaction conditions and environmental friendliness, suitable for large-scale manufacturing (Zhao We, 2014).
Drug Delivery and Formulation
Improvement in Drug Delivery Systems : Studies have been conducted on improving the solubility and delivery of repaglinide. For instance, the formulation of fast-dissolving films of repaglinide solid dispersion was investigated to enhance the drug's solubility, using various hydrophilic polymers and glycerol as a plasticizer (Naveen Balaji Tsb et al., 2020).
Development of Transdermal Patches : There has been research into the development of transdermal patches for repaglinide, aimed at treating diabetes while reducing pill burden and increasing patient compliance. These patches were evaluated for their physicochemical properties and in-vitro drug release (Panda & Das, 2022).
Pharmacokinetics and Drug Interaction
Study of Drug Interactions and Pharmacokinetics : A notable study examined the effect of the CYP2C8*3 allele and grapefruit juice on the pharmacokinetics of repaglinide, highlighting significant biological interactions that can influence drug efficacy and safety (Bidstrup et al., 2006).
Involvement of CYP Enzymes in Biotransformation : Research identified CYP3A4 and CYP2C8 as principal enzymes in repaglinide's biotransformation, providing insights into its metabolic pathways and potential drug-drug interactions (Bidstrup et al., 2003).
Impurity Analysis and Characterization
- Impurity Profile Study : Detailed analyses have been carried out on the impurity profiles of repaglinide, which are crucial for ensuring drug quality and safety. This includes the detection, isolation, and synthesis of various impurities in the bulk drug (Reddy et al., 2003).
Wirkmechanismus
While the specific mechanism of action for “3’-Hydroxy Repaglinide Ethyl Ester(Mixture of Diastereomers)” is not mentioned, Repaglinide, the drug for which it is an intermediate, works by binding to β cells of the pancreas to stimulate insulin release . This action is dependent on the presence of glucose .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O5/c1-5-35-27-17-21(13-14-24(27)29(34)36-6-2)18-28(33)30-25(16-20(3)4)23-11-7-8-12-26(23)31-15-9-10-22(32)19-31/h7-8,11-14,17,20,22,25,32H,5-6,9-10,15-16,18-19H2,1-4H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKJIODGPALHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-N-Methoxy-N,2-dimethylhexanamide-[d3]](/img/structure/B587245.png)
![7-Oxa-9-azatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B587246.png)
![4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4](/img/structure/B587247.png)





